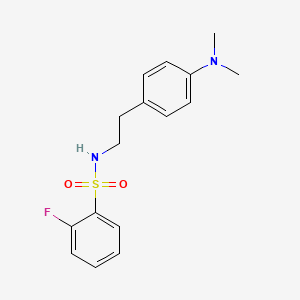

N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O2S/c1-19(2)14-9-7-13(8-10-14)11-12-18-22(20,21)16-6-4-3-5-15(16)17/h3-10,18H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBPLYKNHYSJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide typically involves a multi-step process. One common method starts with the preparation of 4-(dimethylamino)phenethylamine, which is then reacted with 2-fluorobenzenesulfonyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group yields N-oxide derivatives, while substitution of the fluorine atom can result in various substituted benzenesulfonamides.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzenesulfonamide moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Compounds:

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]

- Substituents : Halogens (Cl, Br) at the phenylsulfonyl group; 2,4-difluorophenyl.

- Key Data : IR spectra confirm tautomerism (νC=S at 1247–1255 cm⁻¹; absence of νS-H). Molecular weights range from ~450–500 g/mol depending on X .

- Comparison : Unlike the target compound, these analogs incorporate triazole rings and halogens, which may alter metabolic stability and hydrogen-bonding capacity.

Pelitinib (EKB-569) Structure: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide. Key Data: Molecular weight 467.92 g/mol; used in cancer treatment due to kinase inhibition . Comparison: Shares the dimethylamino group but integrates a quinoline core and α,β-unsaturated enamide, enhancing its anticancer activity compared to simpler sulfonamides.

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide

- Structure : Pyrimidine-linked sulfonamide with 4-fluorobenzamide.

- Key Data : pKa ~7.16; molecular weight 400.43 g/mol .

- Comparison : The 4-fluoro substitution on the benzamide vs. 2-fluoro in the target compound may influence electronic effects and binding affinity.

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide Structure: Piperazine-linked sulfonamide with 3-fluorobenzenesulfonamide. Comparison: The 3-fluoro substitution and piperazine group may alter solubility and pharmacokinetics relative to the target’s 2-fluoro and phenethyl groups.

Substituent Effects on Reactivity and Bioactivity

- Fluoro Position: 2-Fluoro (target) vs.

- Dimethylamino Group: Enhances solubility and electron-donating capacity, critical for membrane permeability and receptor interactions .

- Triazole vs. Sulfonamide Cores : Triazoles offer tautomerism and hydrogen-bonding versatility, whereas sulfonamides provide strong acidity for enzyme inhibition .

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and a fluorobenzenesulfonamide moiety , which contribute to its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding and Electrostatic Interactions : The dimethylamino group can form hydrogen bonds, enhancing binding affinity to target proteins.

- π-π Stacking and Hydrophobic Interactions : The fluorobenzenesulfonamide moiety allows for π-π stacking with aromatic residues in proteins, contributing to its inhibitory effects on various enzymes or receptors.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that similar aryl sulfonamides inhibit the entry and replication of influenza viruses by targeting the hemagglutinin protein, which is crucial for viral entry into host cells .

- Inhibition of Viral Replication : this compound has been shown to reduce viral mRNA levels significantly in infected cells, suggesting interference with viral transcription or processing .

Anticancer Properties

Investigations into the anticancer potential of this compound are ongoing. Its ability to modulate enzyme activity may offer therapeutic benefits in cancer treatment by targeting specific pathways involved in tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibits viral entry and replication | |

| Anticancer | Modulates enzyme activity |

Case Study: Influenza Virus Inhibition

In a study involving A549 lung epithelial cells infected with influenza virus, this compound demonstrated significant antiviral activity. The compound reduced viral mRNA levels in a dose-dependent manner, indicating its potential as a therapeutic agent against influenza .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions. Its derivatives are being explored for enhanced biological activities:

- Modification Strategies : Altering the substituents on the sulfonamide or dimethylamino groups may lead to compounds with improved potency or selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis of sulfonamide derivatives typically involves nucleophilic substitution between a sulfonyl chloride and an amine. For example, the dimethylamino phenethyl group can be introduced via coupling reactions under basic conditions (e.g., triethylamine or NaOH) in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) . Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Purification via recrystallization or column chromatography (silica gel, eluent: EtOAc/hexane) is recommended for high purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For purity assessment, use HPLC with a C18 column and UV detection (λ = 254 nm). Fluorine-specific techniques, such as ¹⁹F NMR, are particularly useful for verifying the 2-fluorobenzenesulfonamide moiety .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro bioactivity and in vivo efficacy data for this sulfonamide derivative?

- Methodology : Discrepancies may arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Address this by:

- Performing ADMET profiling (e.g., hepatic microsome assays for metabolic stability, Caco-2 cell models for permeability) .

- Modifying the structure (e.g., adding solubilizing groups like polyethylene glycol) while retaining the sulfonamide pharmacophore .

- Validating target engagement in vivo using PET/CT imaging with radiolabeled analogs .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

- Methodology : Synthesize analogs with variations in the dimethylamino phenethyl group (e.g., replacing dimethylamino with piperidine) or the fluorobenzenesulfonamide core (e.g., altering fluorine position). Test these analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) and compare EC₅₀/IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict binding interactions with targets like PD-L1 or carbonic anhydrase .

Q. What experimental approaches are recommended for identifying off-target interactions that may contribute to unexpected cytotoxicity?

- Methodology :

- Use proteome-wide affinity chromatography with the compound immobilized on sepharose beads to capture interacting proteins .

- Perform RNA-seq or CRISPR-Cas9 screens to identify genes whose knockout rescues cytotoxicity .

- Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .

Q. How can researchers address inconsistent results in enzyme inhibition assays caused by assay-specific conditions?

- Methodology : Standardize assay protocols (e.g., buffer composition, incubation time) across labs. Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) and validate results using multiple techniques (e.g., fluorescence-based vs. HPLC-based assays). Statistical tools like Bland-Altman plots can quantify inter-assay variability .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data with high variability in biological replicates?

- Methodology : Use nonlinear regression models (e.g., four-parameter logistic curve) in software like GraphPad Prism. Apply outlier tests (Grubbs’ test) and report 95% confidence intervals. For high variability, increase replicates (n ≥ 6) and use mixed-effects models .

Q. How can computational modeling predict the compound's interaction with membrane-bound receptors lacking crystal structures?

- Methodology : Perform homology modeling (e.g., SWISS-MODEL) to generate a receptor structure based on related proteins. Conduct molecular dynamics simulations (GROMACS) to refine the model. Use ensemble docking to account for receptor flexibility and identify potential binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.